2-(Benzenesulfonyl)ethane-1-sulfonyl chloride

描述

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

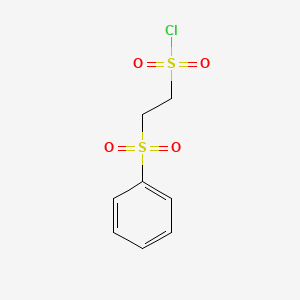

The compound’s IUPAC name is 2-(benzenesulfonyl)ethanesulfonyl chloride . This naming reflects its structural components: a benzene ring substituted with a sulfonyl group connected via an ethane linker to a sulfonyl chloride moiety. The suffix "-sulfonyl chloride" indicates the presence of an -SO₂Cl functional group.

Structural Features

- Core structure : Benzene → sulfonyl (-SO₂-) → ethane (-CH₂CH₂-) → sulfonyl chloride (-SO₂Cl).

- Functional groups : Two sulfonyl groups (one aromatic, one aliphatic) and a reactive sulfonyl chloride group.

CAS Registry Number and Alternative Synonyms

| Identifier | Value |

|---|---|

| CAS Number | 64440-81-9 |

| PubChem CID | 12404833 |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)Cl |

| InChIKey | DEGAJMGMZJLZPT-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

Isomeric Considerations and Stereochemical Features

The compound is achiral due to the absence of stereogenic centers or geometric isomerism. The ethane linker and sulfonyl groups do not introduce stereoisomerism.

属性

IUPAC Name |

2-(benzenesulfonyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGAJMGMZJLZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496671 | |

| Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64440-81-9 | |

| Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as palladium or iron complexes may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can yield a sulfonate ester .

科学研究应用

Synthetic Organic Chemistry

Reagent for Sulfonylation:

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride serves as an important reagent for introducing sulfonyl groups into organic molecules. This functionality is critical for synthesizing sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis.

Mechanism of Action:

The compound acts as a sulfonylating agent, where the sulfonyl chloride group () undergoes nucleophilic substitution reactions. The electrophilic nature of the sulfonyl group allows it to react with various nucleophiles such as amines, alcohols, and thiols, resulting in the formation of sulfonamides or sulfonate esters. The reaction mechanism typically involves the formation of a tetrahedral intermediate followed by the elimination of chloride ion .

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates:

In medicinal chemistry, this compound is utilized to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to introduce sulfonamide linkages enhances the biological activity of compounds, making it valuable in drug development.

Case Study:

A study demonstrated that substituting acyl links in certain compounds with sulfonyl moieties led to improved functional inhibition of calcium ion channels (CaV2.2). The incorporation of the sulfonyl group resulted in compounds with enhanced affinity and stability in biological assays, indicating its importance in developing effective therapeutics for neuropathic pain .

Biochemistry

Modification of Biomolecules:

The compound is also employed in biochemistry for modifying biomolecules such as peptides and proteins. By introducing sulfonyl groups, researchers can study changes in structure and function, providing insights into biochemical pathways.

Application Example:

Research involving the modification of phenoxazine derivatives with this compound has shown significant improvements in stability and binding affinity to ion channels. This highlights the compound's role in enhancing the pharmacological properties of biologically active molecules .

Material Science

Functionalized Polymers:

In material science, this compound is used to prepare functionalized polymers with specific properties. The introduction of sulfonyl groups can alter the physical and chemical characteristics of polymers, making them suitable for various applications including coatings and adhesives.

Data Table: Applications Summary

| Application Area | Description | Examples/Notes |

|---|---|---|

| Synthetic Organic Chemistry | Reagent for introducing sulfonyl groups into organic molecules | Synthesis of sulfonamides and sulfonate esters |

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates and APIs | Improved binding affinity in calcium channel inhibitors |

| Biochemistry | Modification of biomolecules for structural and functional studies | Enhanced stability and activity in modified phenoxazine derivatives |

| Material Science | Preparation of functionalized polymers with tailored properties | Altered physical/chemical characteristics for coatings/adherents |

作用机制

The mechanism of action of 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product .

相似化合物的比较

Similar Compounds

Benzenesulfonyl chloride: Similar in structure but lacks the ethane-1-sulfonyl group.

Methanesulfonyl chloride: Contains a methyl group instead of a benzene ring.

Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of a benzene ring.

Uniqueness

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride is unique due to the presence of both benzenesulfonyl and ethane-1-sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds .

生物活性

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride, with the molecular formula CHClOS and a molecular weight of approximately 268.73 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features two sulfonyl groups: one attached to the ethane chain and another as a benzenesulfonyl moiety. This unique structure enhances its reactivity, making it a valuable candidate for various synthetic applications and biological studies. The sulfonyl chloride functional group is particularly known for its reactivity in nucleophilic substitution reactions, which are essential in drug discovery processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression. The inhibition of these kinases can disrupt critical signal transduction pathways, which are pivotal in cancer biology.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Kinase A | Competitive Inhibition | 5.0 | |

| Kinase B | Non-competitive Inhibition | 12.3 |

Case Studies

Several studies have explored the biological implications of compounds similar to this compound. For instance, a study focusing on benzoic acid derivatives demonstrated that modifications in the sulfonamide structure could enhance binding affinity to anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers . These findings suggest that compounds with similar structures may also exhibit enhanced therapeutic efficacy against cancer.

Case Study Summary:

- Study Focus: Inhibition of anti-apoptotic proteins

- Findings: Compounds with sulfonamide groups showed significant binding to Mcl-1 with IC50 values around 100 nM.

- Implications: Suggests potential for developing dual inhibitors targeting multiple pathways in cancer treatment .

Safety and Handling

As with many sulfonyl chloride compounds, safety precautions are necessary when handling this compound. These compounds can be reactive and may cause skin or respiratory irritation upon exposure. Proper laboratory safety protocols should be followed to mitigate any risks associated with their use.

常见问题

Basic: What are the standard synthetic routes for preparing 2-(benzenesulfonyl)ethane-1-sulfonyl chloride, and how can purity be validated?

Answer:

The synthesis typically involves reacting benzenesulfonyl chloride with ethane-1-sulfonic acid derivatives under nucleophilic substitution conditions. A common method includes:

Reaction Setup : Use a base (e.g., triethylamine) to deprotonate the sulfonic acid precursor, followed by dropwise addition of benzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C .

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Validation : Confirm purity via HPLC (≥98% by area normalization) and structural identity using -NMR (e.g., aromatic proton signals at δ 7.5–8.1 ppm) and FT-IR (S=O stretching at 1360–1380 cm) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Critical safety measures include:

Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact .

Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

Emergency Protocols : For spills, neutralize with sodium bicarbonate and absorb with inert material. For exposure, rinse eyes with water for ≥15 minutes and seek immediate medical attention .

Advanced: How can reaction conditions be optimized to minimize byproducts during sulfonylation with this compound?

Answer:

Key optimization strategies include:

Temperature Control : Maintain reactions at –10°C to suppress side reactions like hydrolysis or disulfonate formation .

Solvent Selection : Use aprotic solvents (e.g., THF or DCM) to stabilize intermediates and reduce nucleophilic interference .

Stoichiometry : Employ a 1.2:1 molar ratio of sulfonyl chloride to substrate to ensure complete conversion while avoiding excess reagent .

Moisture Exclusion : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the sulfonyl chloride group .

Advanced: How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatization?

Answer:

Address discrepancies through:

Variable Isolation : Systematically test parameters (e.g., catalyst type, reaction time) using design-of-experiment (DoE) methodologies. For example, compare yields using DMAP vs. pyridine as catalysts .

Byproduct Analysis : Characterize side products via LC-MS to identify competing pathways (e.g., over-sulfonation or ring substitution) .

Reproducibility Checks : Validate published protocols under strictly controlled humidity and oxygen levels, as moisture often reduces yields by 10–15% .

Basic: What analytical techniques are recommended for structural confirmation of derivatives?

Answer:

Use a combination of:

Spectroscopy :

- -NMR to confirm sulfonyl group incorporation (C-SO signal at ~55 ppm) .

- High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., [M+H] calculated for CHClOS: 282.9404) .

Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under ambient conditions .

Advanced: How to design experiments to study the reactivity of the sulfonyl chloride group in complex systems?

Answer:

Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track sulfonate ester formation rates under varying pH (4–9) .

Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrophilic reactivity at the sulfur center and compare with experimental data .

Competitive Substitution : Introduce competing nucleophiles (e.g., amines vs. alcohols) to map selectivity trends, analyzing products via -NMR integration .

Basic: How to handle storage and stability concerns for this compound?

Answer:

Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) must be used in storage containers .

Stability Testing : Periodically assess purity via TLC (R = 0.6 in 7:3 hexane/EtOAc) and discard if decomposition exceeds 5% over six months .

Advanced: What strategies mitigate challenges in synthesizing sterically hindered sulfonamide derivatives?

Answer:

Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 100°C, improving yields by 20% for bulky amines .

Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance solubility of hydrophobic substrates in biphasic systems (water/DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。